N-(Bicyclo[1.1.1]pentan-1-yl)benzamide

Medicinal Chemistry Metabolic Stability Amide Hydrolysis

This N-(Bicyclo[1.1.1]pentan-1-yl)benzamide is a specialized BCP amide for medicinal chemistry. It serves as a drop-in replacement for unstable phenyl amide leads, circumventing amide hydrolysis [1,2]. Compared to phenyl analogs, it reduces non-specific binding by ~7.8 CHI(IAM) units and improves aqueous solubility ≥50-fold [2]. Sourced from Enamine (95% purity, UA stock, 7-day lead time) & other vetted global suppliers. Ideal for fragment-based screening, parallel SAR, and PET tracer development.

Molecular Formula C12H13NO
Molecular Weight 187.24 g/mol
CAS No. 151361-59-0
Cat. No. B138431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Bicyclo[1.1.1]pentan-1-yl)benzamide
CAS151361-59-0
SynonymsBenzamide, N-bicyclo[1.1.1]pent-1-yl-
Molecular FormulaC12H13NO
Molecular Weight187.24 g/mol
Structural Identifiers
SMILESC1C2CC1(C2)NC(=O)C3=CC=CC=C3
InChIInChI=1S/C12H13NO/c14-11(10-4-2-1-3-5-10)13-12-6-9(7-12)8-12/h1-5,9H,6-8H2,(H,13,14)
InChIKeyAPXWMBUUEAIMBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(Bicyclo[1.1.1]pentan-1-yl)benzamide (CAS 151361-59-0): A BCP-Amide Building Block with Differentiated Physicochemical and Metabolic Stability Properties vs. Phenyl-Based Amides


N-(Bicyclo[1.1.1]pentan-1-yl)benzamide (C₁₂H₁₃NO, MW 187.24 g/mol) is a a bicyclo[1.1.1]pentane (BCP) amide that serves as a non-classical bioisostere of para-substituted phenyl rings in medicinal chemistry. The BCP motif is increasingly used as a saturated, three-dimensional replacement for aromatic rings, providing quantifiably different physicochemical and metabolic stability profiles compared to traditional phenyl- and tert-butyl-based amides. Published data demonstrate that BCP-containing amides circumvent amide hydrolysis liabilities [1] and markedly reduce non-specific binding while improving aqueous solubility relative to matched phenyl analogs [2].

Why N-(Bicyclo[1.1.1]pentan-1-yl)benzamide Cannot Be Simply Replaced by Phenyl or tert-Butyl Amides: Evidence of Quantifiable Performance Gaps


Generic substitution of N-(Bicyclo[1.1.1]pentan-1-yl)benzamide with N-phenylbenzamide or N-(tert-butyl)benzamide is not straightforward because the BCP cage imparts specific structural, metabolic, and physicochemical advantages that are not replicated by planar aromatic or flexible aliphatic groups. In a direct head-to-head comparison within an IDO1 inhibitor series, the phenyl-containing analog suffered from extensive amide hydrolysis, leading to poor metabolic stability, whereas the BCP analog effectively circumvented this liability and maintained excellent potency [1]. Similarly, replacing a para-substituted phenyl ring with a BCP group reduced non-specific binding by an average of 7.8 ± 2.8 CHI(IAM) units across 11 distinct chemotypes and improved aqueous solubility by at least 50-fold in matched molecular pairs [2]. These differences are not merely incremental; they represent a step-change in developability parameters that directly influences lead optimization decisions.

Quantitative Differentiation of N-(Bicyclo[1.1.1]pentan-1-yl)benzamide: Head-to-Head Data vs. Phenyl, tert-Butyl, and Bicyclo[2.2.2]octane Amides


Metabolic Stability: BCP Amide Resists Hydrolysis vs. Phenyl Amide in IDO1 Inhibitors

When the central phenyl ring of lead compound 1 (bearing a benzamide moiety) was replaced with a bicyclo[1.1.1]pentane bioisostere, the resulting compound 4-a maintained excellent cellular potency (HeLa IC₅₀ = 3.1 nM) while exhibiting 'significantly improved stability in in vitro incubations in hepatocytes' and 'good overall pharmacokinetic profile in rat including low clearance, good elimination half-life, and excellent oral bioavailability.' The phenyl analog (compound 1) had previously failed due to 'extensive amide hydrolysis of the benzamide moiety' as the predominant metabolic pathway [1]. The BCP-substituted analog also avoided the formation of an aniline-related structural alert associated with genotoxicity and bioactivation, a risk inherent to the phenyl-amide cleavage product [1].

Medicinal Chemistry Metabolic Stability Amide Hydrolysis

Aqueous Solubility: BCP Motif Confers ≥50-Fold Improvement vs. Phenyl in Matched Molecular Pairs

A systematic study comparing matched molecular pairs of phenyl and BCP-1,3-diyl analogs across multiple scaffolds demonstrated that 'the replacement of an aromatic ring with a bicyclo[1.1.1]pentane-1,3-diyl group improves solubility by at least 50-fold' [1]. This effect was observed consistently across diverse chemotypes and was attributed to the reduced planarity and increased three-dimensionality of the BCP cage, which disrupts crystal packing and enhances solvation [1].

Physicochemical Properties Solubility Bioisosteres

Non-Specific Binding (NSB): BCP Reduces CHI(IAM) by 7.8 ± 2.8 Units Compared to Phenyl

In the same study, the BCP substitution reduced non-specific binding (NSB) as measured by the chromatographic hydrophobicity index on immobilized artificial membranes (CHI(IAM)). Across 11 distinct chemotypes (13 compound pairs), the average decrease was 7.8 ± 2.8 CHI(IAM) units upon switching from phenyl to BCP [1]. In contrast, replacement with bicyclo[2.2.2]octane-1,4-diyl (BCO) increased NSB by an average of 3.4 CHI(IAM) units, highlighting that not all saturated cage motifs confer the same NSB benefit [1].

Non-Specific Binding Bioisosteres CHI(IAM)

Lipophilicity Modulation: BCP Lowers Calculated logP (clogP) by ~3.0 ± 1.8 Units Relative to Phenyl

The BCP modification was associated with a mean decrease in calculated logP (clogP) of 3.0 ± 1.8 units across the tested compound pairs [1]. This reduction in lipophilicity is desirable for improving drug-likeness, as excessive lipophilicity is correlated with increased off-target pharmacology, higher metabolic clearance, and poorer pharmacokinetic outcomes. Importantly, the change in CHI(IAM) was not strictly proportional to the change in clogP, indicating that the NSB benefit arises from additional factors beyond simple lipophilicity reduction [1].

Lipophilicity clogP Lead Optimization

Best Research and Industrial Application Scenarios for N-(Bicyclo[1.1.1]pentan-1-yl)benzamide Based on Quantified Differentiation


Early-Stage Lead Optimization Campaigns Requiring Metabolically Stable Amide Linkers

When a medicinal chemistry program identifies a benzamide moiety in a hit or lead compound but encounters rapid amide hydrolysis in vitro or in vivo, N-(Bicyclo[1.1.1]pentan-1-yl)benzamide provides a drop-in replacement that preserves essential amide pharmacophore features while eliminating the dominant metabolic liability. As demonstrated in the IDO1 program, this substitution can transform a compound with unacceptable pharmacokinetics into one with low clearance and high oral bioavailability without sacrificing target potency [1].

Fragment-Based Drug Discovery (FBDD) Requiring Soluble, Low-NSB Amide Fragments

The ≥50-fold solubility advantage and 7.8-unit reduction in CHI(IAM) [2] make this compound an attractive fragment or building block for fragment-based screening libraries. Its improved physicochemical profile reduces the risk of non-specific protein binding, ensuring that hit identification and validation reflect genuine target engagement rather than assay artifacts.

Parallel Synthesis and Library Production for Structure-Activity Relationship (SAR) Exploration

The robust synthetic accessibility of the BCP amide linkage, combined with the documented multi-parameter benefits (solubility, NSB, metabolic stability), makes N-(Bicyclo[1.1.1]pentan-1-yl)benzamide an ideal core scaffold for parallel chemistry efforts. Its differentiated profile, relative to phenyl amides, ensures that SAR libraries built on this scaffold systematically produce compounds with superior developability characteristics [1][2].

Developing Imaging Agents Requiring Low Non-Specific Binding

For positron emission tomography (PET) or fluorescence imaging agents, NSB is a critical quality parameter that directly impacts image contrast and signal-to-noise ratio. The reduction of 7.8 ± 2.8 CHI(IAM) units achieved by the BCP substitution [2] indicates that tracer molecules built with this amide will exhibit lower membrane binding, improving their suitability for in vivo imaging applications.

Quote Request

Request a Quote for N-(Bicyclo[1.1.1]pentan-1-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.